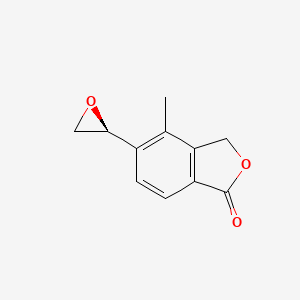

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Overview

Description

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, with the CAS number 1255206-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 190.20 g/mol

- CAS Number : 1255206-70-2

Biological Activity Overview

The compound has shown promising biological activities, particularly in the context of cancer research. Its structure suggests potential interactions with cellular targets that could inhibit tumor growth.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Triple-negative breast cancer) | 23 - 33 | Interaction at colchicine-binding site on tubulin |

| A549 (Lung cancer) | Not specified | Induction of apoptosis |

The primary mechanism through which this compound exerts its antiproliferative effects appears to be through the destabilization of microtubules. This leads to cell cycle arrest and apoptosis in sensitive cancer cell lines:

- Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization.

- Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound results in G2/M phase arrest in MCF-7 cells.

- Apoptosis Induction : Confocal microscopy has shown morphological changes indicative of apoptosis following treatment.

Study 1: Antiproliferative Effects in MCF-7 Cells

A study published in Molecules examined the effects of various derivatives of isobenzofuranones, including this compound, on MCF-7 cells. The compound exhibited significant antiproliferative activity with an IC50 value comparable to known antitumor agents like combretastatin A4 (CA4). The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Comparison with Other Compounds

In another investigation, this compound was compared to other structurally related compounds. It was found to have superior activity against MDA-MB-231 cells, suggesting that modifications to its structure could enhance its efficacy and selectivity against various cancer types .

Scientific Research Applications

Synthetic Intermediates

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one serves as an important intermediate in the synthesis of various complex organic molecules. It has been utilized in the preparation of spirocyclic compounds, which are relevant in medicinal chemistry due to their biological activities. For instance, it has been involved in reactions leading to the formation of diazaspiro compounds, showcasing its utility in constructing multi-cyclic frameworks .

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development. Its derivatives have shown potential as anti-cancer agents and have been studied for their effects on various cancer cell lines. The oxirane functionality is particularly interesting as it can participate in nucleophilic reactions that may enhance biological activity .

Material Science

In material science, this compound has been explored for its potential use in developing polymers and coatings with unique properties. The incorporation of oxirane rings can improve the thermal stability and mechanical strength of polymeric materials .

Case Study 1: Synthesis of Spirocyclic Compounds

A notable study demonstrated the use of this compound in synthesizing spirocyclic compounds through a multi-step reaction involving triethylamine and ethanol as solvents. The reaction conditions were optimized to yield high purity products suitable for further biological testing .

| Compound | Yield | Reaction Conditions |

|---|---|---|

| Spiro compound derived from (R) | 85% | Reflux in ethanol for 40 hours |

Case Study 2: Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines. A series of analogs were synthesized and evaluated for their ability to inhibit cell proliferation, with some showing IC50 values in the low micromolar range, indicating potent activity .

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Oxirane derivative A | 5.0 | HeLa |

| Oxirane derivative B | 8.7 | MCF7 |

Properties

IUPAC Name |

4-methyl-5-[(2R)-oxiran-2-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLAZVRXBCSLAI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1COC2=O)[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217313 | |

| Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255206-70-2 | |

| Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.